methane;silver
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H92Ag |
|---|---|
Molecular Weight |
476.8 g/mol |
IUPAC Name |
methane;silver |
InChI |
InChI=1S/23CH4.Ag/h23*1H4; |
InChI Key |
VUXRQACBKWNROL-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[Ag] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Methane Silver Interactions
Density Functional Theory (DFT) Studies on Methane (B114726) C-H Activation Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of methane C-H bond activation catalyzed by silver complexes. DFT calculations allow for a detailed examination of the potential energy surface, identifying transition states and intermediates that govern the reaction pathway.
Analysis of Transition States and Activation Barriers in Silver-Catalyzed Carbene Insertion
Table 1: Calculated Activation Barriers for Methane C-H Activation by Silver Catalysts
| Catalytic System | Carbene Source | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Silver catalyst | Ethyl diazoacetate | 8.1 | acs.org |
| TpFAg | 2,2,2-trifluorodiazoethane | Barrierless | acs.orgnih.gov |
| (3,5-(CF3)2PyrPy)Ag | Ethyl diazoacetate | Rate-determining for methane | acs.orgresearchgate.netbeilstein-journals.org |
Charge Flow and Electronic Structure Analysis during C-H Activation
Theoretical analysis of the charge flow during the C-H activation process reveals a significant transfer of charge from the alkane to the silver carbene. researchgate.net The transition state involves the alkane's hydrogen atom acting as a conduit for this charge flow. acs.orgresearchgate.net This process is characterized by a three-center, two-electron interaction. beilstein-journals.org The electrophilic nature of the carbene carbon, enhanced by the silver catalyst, facilitates this interaction. acs.orgbeilstein-journals.org Quantum chemical calculations suggest that the metal-alkane bond in the intermediate σ-complex is formed by the donation of electron density from the occupied C-H σ-orbital to unoccupied metal d-orbitals, with simultaneous back-donation from occupied metal d-orbitals into the antibonding C-H σ*-orbital. chemrxiv.org Understanding these electronic dynamics is crucial for rationalizing catalyst performance and for designing new catalysts with optimized electronic properties. whiterose.ac.uk
Ligand Effects on Silver-Methane Bonding and Reactivity in Organometallic Complexes
The ligands coordinated to the silver center play a pivotal role in modulating the catalytic activity. The electronic properties of the ligands can significantly influence the stability and reactivity of the silver catalyst. researchgate.net For instance, the use of fluorinated trispyrazolylborate (TpF) ligands has been shown to lead to highly active catalysts that can functionalize methane under mild conditions. acs.orgnih.gov The electron-withdrawing nature of these ligands enhances the electrophilicity of the silver center and the associated carbene. acs.org
DFT studies have shown that both the supporting ligand and the metal identity have a significant impact on the pKa of a coordinated methane C-H bond, which directly correlates with the activation barrier for C-H activation. chemrxiv.orgnsf.gov For example, the complexation of bis(3,5-dimethylpyrazol-1-yl)methane with silver(I) results in a dinuclear complex with a short Ag-Ag contact, a coordination mode that influences its reactivity. csic.es Similarly, the use of thioether-bis(pyrazolyl)methane ligands can lead to the formation of different coordination polymers, with the ligand's functionalization dictating the final architecture and, consequently, the catalytic properties. acs.org The interaction of silver(I) with unsaturated hydrocarbons is also influenced by the supporting ligands, with ligands like acetonitrile (B52724) leading to stronger binding and activation compared to triphenylphosphine. ru.nl
Predicted Energy Barriers for Methane Dissociation on Silver-Embedded Systems
Theoretical studies have also explored the dissociation of methane on silver-embedded systems. For instance, DFT calculations on Ag-O-Ag-ZSM-5 clusters predict an activation barrier of 4.79 kcal/mol for C-H bond activation, although the process is endothermic. researchgate.net In contrast, on Ag-modified NaTaO3 photocatalysts, the introduction of silver nanoparticles significantly reduces the energy barrier for the conversion of methane to methyl radicals. rsc.org This is attributed to the strong affinity of the silver nanoparticles for adsorbing and concentrating the methyl intermediates, which facilitates their coupling to form ethane (B1197151). rsc.org The engineering of metal alloys, such as embedding silver in a copper host, can also influence methane chemisorption and activation by contracting the electronic d-band of the metal surface sites. rsc.org
Molecular Dynamics (MD) Simulations of Methane-Silver Catalytic Environments
Molecular Dynamics (MD) simulations offer a dynamic perspective on catalytic processes, complementing the static picture provided by DFT. MD simulations can model the behavior of the catalyst, reactants, and solvent over time, providing insights into reactant accumulation, diffusion, and collision frequencies. researchgate.netresearchgate.netnih.gov
Modeling of Reactant Accumulation and Diffusion in Micellar Systems
MD simulations have been successfully employed to study silver-catalyzed methane functionalization in aqueous micellar systems. researchgate.netresearchgate.netnih.gov These simulations model the formation of micelles from surfactants like sodium dodecylsulfate (SDS) and the subsequent distribution of the methane, a diazo reagent, and the silver catalyst within the micellar environment. researchgate.netnih.gov The simulations reveal that micelles can concentrate the reactants, increasing the frequency of collisions that lead to a reaction. researchgate.net The nature of the surfactant has a significant impact on the accumulation and local distribution of the reactants. researchgate.netnih.gov This approach helps to explain experimental observations and provides a framework for understanding how the reaction medium influences catalytic efficiency. researchgate.netresearchgate.net
Simulation of Silver-Carbene Intermediate Interactions
Computational simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the interactions between silver-carbene intermediates and methane, a crucial step in C-H bond activation and functionalization. nih.govacs.org
DFT modeling has explored various silver-based catalysts and diazo compounds as carbene precursors. nih.govacs.org One significant finding is that specific silver-carbene complexes can interact with methane with no enthalpic barrier for the C-H bond activation step. nih.govacs.org For instance, studies identified that a silver catalyst with a fluorinated diazo compound facilitates a barrierless activation of methane's C-H bond. nih.govacs.org This is a noteworthy discovery, as the activation of the strong C-H bond in methane typically presents a significant energy barrier. nih.govacs.org
Theoretical analysis of the charge flow during the transition state reveals that charge is transferred from the alkane to the silver carbene carbon, with the bridging hydrogen atom acting as a conduit. acs.org This insight into the electronic nature of the interaction helps to explain the reactivity and selectivity observed in these systems.
It is important to note that the high reactivity of these silver-carbene species has made their direct experimental observation challenging, even at low temperatures, further underscoring the importance of computational simulations in this area of research. nih.gov
Quantum-Chemical Approaches to Methane Adsorption and Coordination
Quantum-chemical calculations provide a powerful lens through which to examine the fundamental principles governing the adsorption and coordination of methane to silver entities. These theoretical approaches offer detailed information on binding energies, geometric structures, and the electronic perturbations that occur upon complex formation.
Theoretical calculations have been extensively used to determine the binding energies of methane to silver cations (Ag+). These studies are crucial for understanding the initial step of methane activation, which is the formation of a complex with the metal ion. nih.gov
The interaction between a silver cation and methane is generally weaker compared to other transition metals like copper. nih.gov This is attributed to the larger size of the silver cation, which results in longer binding distances to the methane molecules. nih.gov Consequently, the binding energy is smaller. nih.gov For instance, DFT calculations have been employed to compare the binding energies of propane (B168953) and propylene (B89431) to both copper and silver modified linkers, finding that hydrocarbons adsorb more strongly on copper sites than on silver sites. northwestern.edu
The coordination of methane to a silver cation is typically characterized as an η² interaction, where two hydrogen atoms of the methane molecule interact with the metal center. nih.gov This is in contrast to the η³ coordination observed for some other metal ions, which involves three hydrogen atoms. nih.gov The η² coordination is associated with a more significant covalent character in the bond. nih.gov
It has been noted that the first coordination sphere of a silver cation can accommodate up to six methane molecules due to its larger diameter. nih.gov The binding energies of successively added methane molecules generally decrease. nih.gov
The interaction between methane and silver cations leads to a perturbation of the methane C-H bonds, which can be observed through spectroscopic techniques and analyzed using theoretical calculations. The weakening of the C-H bond upon complexation results in a red-shift of the corresponding C-H stretching vibration. nih.gov
Infrared photodissociation (IRPD) spectroscopy, coupled with theoretical calculations, is a powerful tool for probing these interactions. nih.gov For Ag+(CH₄)n complexes, the observed red-shift of the symmetric C-H stretch bands is smaller than that for copper complexes, which is consistent with the weaker binding energy of methane to silver. nih.gov
The coordination of methane to the silver cation influences the vibrational spectra. Theoretical analysis suggests that for late-transition metal cations like silver, methane molecules coordinate as η²- or even η¹-ligands. nih.gov This type of coordination, governed by orbital interactions, results in a perturbation of the C-H bonds. nih.gov
Simulations of the infrared spectra of these complexes, often using DFT, are crucial for assigning the experimentally observed vibrational bands and confirming the coordination geometry. researchgate.net For example, in studies of Au+(CH₄)n complexes, spectral simulations based on DFT were essential for assigning sharp spectral features. researchgate.net
Theoretical studies have also explored the possibility of methane intercalation in graphite-like systems, which is relevant for methane storage applications. While direct studies on methane intercalation in graphite-like systems specifically involving silver are not prominently available in the provided search results, the principles of methane adsorption on surfaces and within porous materials can be extrapolated.
DFT calculations are a key method for investigating the adsorption of methane on surfaces. osti.gov For instance, studies on the adsorption of various atomic and molecular species on an Ag(111) surface have been performed using periodic DFT. osti.gov Such studies provide fundamental data on geometries and energies of adsorption. osti.gov
In the context of metal-organic frameworks (MOFs), which are porous crystalline materials, DFT calculations have been used to study methane adsorption. arxiv.org These studies have shown that metal substitution within the MOF structure can significantly affect methane binding energies. arxiv.org For example, DFT calculations revealed notable differences in methane binding energies between copper and zinc variants of certain MOFs. arxiv.org This highlights the importance of the metal center in determining the adsorption properties.
While not directly about intercalation, these theoretical approaches demonstrate the capability of computational chemistry to predict and understand how methane interacts with structured materials, a concept that is central to the study of intercalation.
Silver Catalyzed Methane Activation and Functionalization Strategies
Carbene Insertion into Methane (B114726) C-H Bonds Catalyzed by Silver Complexes
One of the notable strategies for methane functionalization is the silver-catalyzed insertion of a carbene moiety into a C-H bond. This method involves the reaction of methane with a diazo compound, a source of the carbene, in the presence of a silver catalyst. The catalyst facilitates the decomposition of the diazo compound to generate a silver-carbene intermediate, which then reacts with methane to form a new carbon-carbon bond.
The design of effective silver catalysts is crucial for successful methane functionalization via carbene insertion. The ligand environment around the silver center plays a pivotal role in tuning the catalyst's reactivity and stability. Researchers have designed and synthesized a variety of silver complexes with specific ligands to optimize this reaction.
One notable example is the argentate trinuclear cluster, Ag₃(μ₂-3,5-(CF₃)₂PyrPy)₃, where 3,5-(CF₃)₂PyrPy represents a 2,2'-pyridylpyrrolide ligand. This air- and water-stable catalyst has been shown to promote the insertion of the carbene from ethyl diazoacetate into the C-H bonds of a range of alkanes at room temperature. alljournals.cnmpg.de
Another important class of ligands used in silver-catalyzed C-H activation are the tris(pyrazolyl)borates (Tpˣ). Silver complexes bearing these "scorpionate" ligands, such as [TpBr₃Ag]₂, have been utilized for alkane functionalization. researchgate.net Furthermore, silver complexes with perfluorinated indazolylborate ligands have been specifically shown to catalyze the reaction of methane with ethyl diazoacetate. researchgate.net The design of these catalysts often focuses on creating a sterically accessible yet electronically appropriate silver center that can efficiently generate and transfer the carbene species. For instance, DFT modeling has suggested that silver carbene intermediates with fluorinated trispyrazolylborate ligands, like TpFAg=C(H)CF₃, can interact with methane without a significant energy barrier. researchgate.net
| Catalyst | Ligand Type | Carbene Source | Key Feature |
| Ag₃(μ₂-3,5-(CF₃)₂PyrPy)₃ | 2,2'-pyridylpyrrolide | Ethyl diazoacetate | Air- and water-stable trinuclear cluster, active at room temperature. alljournals.cn |
| [TpBr₃Ag]₂ | Tris(pyrazolyl)borate (Scorpionate) | Ethyl diazoacetate | Used for general alkane functionalization. researchgate.net |
| Silver(I) Scorpionate Complexes | Tris(pyrazolyl)borate (Scorpionate) | Ethyl diazoacetate | Mediates insertion of carbenes into aliphatic C-H bonds. researchgate.net |
| Silver complexes with perfluorinated indazolylborate ligands | Perfluorinated indazolylborate | Ethyl diazoacetate | Specifically successful for the functionalization of methane. researchgate.net |
| TpFAg=C(H)CF₃ | Fluorinated trispyrazolylborate | N₂=C(H)CF₃ | DFT studies suggest a barrierless interaction with methane. researchgate.net |
The choice of reaction medium has a profound impact on the efficiency of silver-catalyzed carbene insertion into methane's C-H bonds. Due to methane's gaseous nature and low solubility in conventional organic solvents, specialized media are often required to achieve effective concentrations of the reactants.
Supercritical Carbon Dioxide (scCO₂): The use of supercritical CO₂ as a solvent has been identified as a key factor for the successful reaction between methane and ethyl diazoacetate catalyzed by silver complexes. researchgate.net Although the catalyst may only be sparingly soluble in methane/CO₂ mixtures, scCO₂ can dissolve large quantities of methane, creating a suitable environment for the reaction to proceed. Under optimized conditions, a 19% yield of ethyl propionate (B1217596) (based on the diazoester) was achieved at 40°C over 14 hours using this medium. researchgate.net
Micellar Catalysis: An innovative approach involves conducting the reaction in water using micellar catalysis. alfachemic.com In this system, surfactant molecules form aggregates (micelles) that act as nanoreactors. These micelles can concentrate the non-polar methane molecules, the silver catalyst, and the diazo reagent within their hydrophobic cores, overcoming the issue of methane's near-insolubility in water. alfachemic.comcapes.gov.br This technique has enabled the functionalization of methane at room temperature in an aqueous medium for the first time. Using a silver-based catalyst, Tp(CF₃)₂,BrAg(thf), with surfactants like sodium dodecyl sulfate (B86663) (SDS) or potassium perfluorooctanesulfonate (B1231939) (PFOS), yields of ethyl propionate up to 14% have been reported. alfachemic.com The micelles effectively increase the local concentrations of the reactants, thereby enhancing the reaction rate. capes.gov.br
| Reaction Medium | Catalyst Example | Surfactant (if applicable) | Methane Pressure | Temperature | Yield of Ethyl Propionate | Reference |
| Supercritical CO₂ | Silver-indazolylborate | N/A | - | 40°C | 19% | researchgate.net |
| Water (Micellar Catalysis) | Tp(CF₃)₂,BrAg(thf) | SDS | 160 bar | Room Temp. | 10% | alfachemic.com |
| Water (Micellar Catalysis) | Tp(CF₃)₂,BrAg(thf) | PFOS | 160 bar | Room Temp. | 14% | alfachemic.com |
Controlling where the carbene inserts into an alkane molecule (regioselectivity) and which functional group it reacts with (chemo-selectivity) is a significant challenge, especially in molecules with multiple C-H bonds. In silver-catalyzed systems, both the nature of the carbene precursor (diazo compound) and the steric and electronic properties of the catalyst's ligands are crucial for directing the reaction's outcome.
Research has shown that for the functionalization of linear alkanes like pentane (B18724) and hexane (B92381), the type of diazo compound used is a key determinant of regioselectivity. researchgate.net
Donor-acceptor carbenes , generated from aryl diazoacetates, tend to direct the carbene insertion to the more electron-rich secondary C-H bonds. researchgate.net
Acceptor carbenes , derived from reagents like ethyl diazoacetate, show a preference for insertion into the less sterically hindered terminal (primary) C-H bonds. researchgate.net
This selectivity can be further enhanced by modifying the catalyst. The use of a bulky trispyrazolylborate (Tpˣ) ligand on the silver catalyst can increase the preference for insertion at the primary C-H bond by sterically hindering the approach to the more crowded secondary sites. researchgate.net For example, with a particularly bulky catalyst and an acceptor diazo reagent, an unprecedented level of primary functionalization has been achieved for linear alkanes. researchgate.net
In terms of chemo-selectivity, silver catalysts have demonstrated the ability to favor carbene insertion into C-H bonds over other potential side reactions, such as the Büchner reaction (arene dearomatization). mdpi.com This is attributed to the unique electronic properties of the silver-carbene intermediate.
Oxidative Coupling of Methane (OCM) with Silver-Enhanced Catalysts
The oxidative coupling of methane (OCM) is a process that directly converts methane into C₂ hydrocarbons, primarily ethane (B1197151) and ethylene (B1197577), in the presence of an oxidant, typically oxygen. This reaction is highly exothermic and generally occurs at high temperatures (750–950 °C). google.com Silver has been investigated both as a primary catalyst and as a promoter to enhance the performance of other OCM catalysts.
Silver has been shown to have a significant promotional effect on catalysts for the oxidative coupling of methane. When incorporated into catalyst systems such as Mn-Na₂WO₄/SiO₂, even small amounts of silver can significantly improve performance, leading to higher C₂ yields at lower temperatures. researchgate.net For instance, the addition of silver can achieve a C₂ yield of up to 20% at 750 °C, a notable improvement over the unpromoted catalyst which typically requires temperatures above 800 °C. researchgate.net
The promotional effect of silver is attributed to its ability to facilitate the activation of both molecular oxygen and the C-H bonds of methane. researchgate.net Silver can enhance the transport of oxygen from the bulk of a metal oxide catalyst to its surface. rsc.org Doping lanthanum oxide (La₂O₃) with silver, for example, has been shown to create a synergistic effect that boosts the yield of C₂ hydrocarbons. rsc.org Characterization studies suggest that silver's role is to promote the crucial initial steps of the OCM reaction: the activation of O₂ and the cleavage of the strong C-H bond in methane. researchgate.net
The performance of silver in OCM is highly dependent on its physical and chemical state, including its crystal structure and its interaction with oxygen. The OCM reaction over silver is known to be extremely structure-sensitive. dioxidematerials.com
During the reaction, the morphology of the silver catalyst can change, leading to the formation of different crystal facets. This restructuring, in turn, affects how oxygen is adsorbed and how it diffuses into the bulk of the silver. dioxidematerials.com This process is crucial for the formation of a specific, highly active oxygen species known as sub-surface oxygen or Oγ. This Lewis-basic oxygen species, which is intercalated within the silver crystal structure, is believed to be the active site for the dehydrogenation of methane. dioxidematerials.com
The kinetics of the OCM reaction over silver have been found to be closely correlated with the diffusion kinetics of bulk-dissolved oxygen in the metal. The activation energy for methane coupling over silver (138 kJ/mol) is nearly identical to that for oxygen diffusion in silver under similar conditions (140 kJ/mol). dioxidematerials.com This suggests that the rate-limiting step of the reaction is the formation of the active Oγ species through the segregation of oxygen that has dissolved into the bulk of the silver. dioxidematerials.com
Furthermore, the crystallinity of the silver catalyst influences the reaction pathway. Fresh silver catalysts with high-index crystal planes tend to favor the complete oxidation of methane to CO₂ and water. However, reaction-induced facetting can restructure the catalyst to preferentially form the desired C₂ coupling products. dioxidematerials.com This dynamic change highlights the critical role of the catalyst's structure and its interaction with bulk-dissolved oxygen in controlling the selectivity of the oxidative coupling of methane. dioxidematerials.com
Photocatalytic Methane Conversion with Silver-Based Materials
The conversion of methane using photocatalysis with silver-based materials represents a promising avenue for methane valorization under mild conditions. sciopen.com Silver's unique properties, particularly when incorporated into nanocomposites, can significantly enhance photo-activity. For instance, nano silver decoration on zinc oxide nanostructures has been shown to boost methane oxidation activity under simulated sunlight, an effect attributed to surface plasmon resonance. nih.govresearchgate.net These silver-decorated zinc oxide nanocatalysts have demonstrated a high quantum yield of 8% at wavelengths below 400 nm and over 0.1% at wavelengths around 470 nm, showing potential for atmospheric methane oxidation. nih.govuow.edu.au
These composite materials are capable of not only oxidizing methane but also dehydrogenating it to form products like ethane and ethylene. nih.govuow.edu.au A notable strategy involves a photochemical looping process using silver–heteropolyacid–titania nanocomposites, which allows for the highly selective conversion of methane to ethane at ambient temperatures. researchgate.networktribe.com This approach circumvents the need for high-temperature processes, offering a more energy-efficient pathway for methane functionalization. nature.com
The activation of the strong C(sp³)-H bond in methane is the critical first step in its conversion. In silver-based photocatalytic systems, this activation is initiated by light. nature.comnih.gov Under illumination, highly dispersed cationic silver species (Ag⁺) on a catalyst support become activated. researchgate.netnature.com These photo-activated cationic silver species are responsible for activating the C-H bond in methane, leading to the generation of methyl radicals (•CH₃) and protons. nature.com
A highly effective application of silver-based photocatalysis is the stoichiometric conversion of methane to ethane using a photochemical looping strategy over silver–heteropolyacid–titania nanocomposites. researchgate.networktribe.com This process operates at ambient temperature and involves two distinct stages: reaction and regeneration. nature.com
In the reaction stage, a stoichiometric reaction occurs between methane and the highly dispersed cationic silver on the nanocomposite under illumination. researchgate.net This results in the formation of methyl radicals, which subsequently recombine to produce ethane with high selectivity. researchgate.netnature.com Concurrently, the cationic silver species are reduced to metallic silver. researchgate.netnature.com This step is remarkably selective, achieving an almost quantitative formation of ethane. researchgate.net
The second stage involves the regeneration of the catalyst. The metallic silver on the spent catalyst is re-oxidized back to its cationic state by exposure to air under illumination, also at ambient temperature. researchgate.net This looping strategy enables a sustainable and highly selective process. Research has demonstrated that this photochemical looping process can achieve a methane coupling selectivity of over 90% and a quantitative ethane yield exceeding 9%. researchgate.net The process also shows excellent stability and a high quantum efficiency of 3.5% at a wavelength of 362 nm. researchgate.net
| Parameter | Value |
|---|---|
| Product Selectivity (Ethane) | > 90% |
| Quantitative Yield (Ethane) | > 9% |
| Quantum Efficiency | 3.5% (at 362 nm) |
| Operating Temperature | Ambient |
| Process Type | Photochemical Looping |
Direct Oxidation of Methane to Value-Added Products with Silver Catalysts
The direct oxidation of methane into more valuable chemicals, such as methanol (B129727) or formaldehyde (B43269), is a significant goal in catalysis. liu.eduresearchgate.net Silver-based catalysts have been explored for these transformations, although challenges remain, primarily the overoxidation of the desired products to carbon dioxide. escholarship.orgescholarship.org The key challenge lies in activating the inert methane molecule while preventing the more reactive product molecules from being fully oxidized. researchgate.net
An alternative approach to direct oxidation is the use of electrochemical pathways to convert methane into stable, value-added intermediates. mdpi.com Research has demonstrated the selective oxidation of methane to methyl hydrogen sulfate (CH₃OSO₃H) using a molecular silver catalyst in an electrochemical system. escholarship.org This process operates under ambient conditions of room temperature and pressure, although it utilizes 98% concentrated sulfuric acid as the electrolyte. escholarship.orgescholarship.org
Methyl hydrogen sulfate is a valuable intermediate because it can be subsequently hydrolyzed to produce methanol, a key commodity chemical. escholarship.orgescholarship.org This indirect route avoids the direct formation of methanol in an oxidative environment where it is highly susceptible to further oxidation. escholarship.org The electrochemical approach provides the driving force for the reaction, enabling the functionalization of methane under mild temperature and pressure conditions. escholarship.org
Achieving methane oxidation at low temperatures (typically below 500-550 °C) is crucial for reducing energy consumption and minimizing unwanted byproducts. oaepublish.comacs.org While much of the research in low-temperature methane oxidation has focused on noble metals like palladium and platinum, silver-based catalysts have also been investigated. sciopen.comresearchgate.net
For example, silver-impregnated tungsten trioxide (Ag/WO₃) has been studied for the photocatalytic conversion of methane into methanol. sciopen.com The efficiency of supported silver catalysts is often linked to the nature of the support material and the interaction between the silver particles and the support. These interactions can influence the dispersion of the silver and the nature of the active sites available for methane activation. However, a significant challenge for many low-temperature oxidation catalysts, including those based on noble metals, is deactivation by water, which is a common component in exhaust streams. acs.org
The catalytic performance of supported metal nanoparticles is often highly dependent on their size and shape, a phenomenon known as structure sensitivity. nih.gov For silver catalysts, this effect has been extensively studied in reactions like ethylene epoxidation, where activity and selectivity are strongly influenced by particle size. tue.nlacs.org While there is no broad consensus on the precise particle size effects for all reactions, it is generally observed that different reactions are favored on silver particles of different sizes. tue.nl For instance, in ethylene epoxidation, larger silver particles (in the range of 100-1000 nm) are often preferred. tue.nl
The origin of structure sensitivity is related to the varying abundance of different types of active sites (e.g., corners, edges, terraces) as the particle size changes. nih.gov Factors such as metal-support interactions and the specific reaction conditions can also influence the optimal particle size and shape. researchgate.net
Silver Nanoparticles and Advanced Silver Based Materials in Methane Systems
Fabrication and Characterization of Silver Nanoparticles for Methane-Related Applications
The effectiveness of silver nanoparticles in methane (B114726) applications is highly dependent on their size, shape, and distribution. Therefore, precise fabrication and characterization methods are crucial.
Chemical reduction is a widely employed and cost-effective method for synthesizing silver nanoparticles. mdpi.com This process involves a precursor, a reducing agent, and a capping or stabilizing agent. mdpi.com The reduction of silver ions (Ag+) from a salt precursor, such as silver nitrate (B79036) (AgNO₃), in an aqueous solution typically yields colloidal silver with particle diameters in the nanometer range. researchgate.net
Common reducing agents include sodium borohydride (B1222165), sodium citrate, and ascorbate. mdpi.comresearchgate.net The choice of reducing agent can influence the size and shape of the resulting nanoparticles. mdpi.com For instance, the borohydride reduction of silver nitrate is a method known to produce particles around 12 ± 2 nm in size. acs.org Stabilizers are often used to prevent the aggregation of the nanoparticles, ensuring a uniform dispersion. acs.org The synthesis process can be influenced by factors such as the pH of the solution, which can affect the size, shape, and even the color of the AgNPs. mdpi.com
For applications in methane sensing, AgNPs have been synthesized via the reduction of silver nitrate in water. researchgate.net These nanoparticles can then be incorporated into sensing materials. researchgate.net
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, is a material of great interest for various applications due to its exceptional electronic and mechanical properties. nust.edu.pk However, pristine graphene shows a poor response to methane gas because the interaction between them is weak. sci-hub.se To enhance its methane sensing capabilities, graphene can be decorated with silver nanoparticles. sci-hub.se
The process of decorating graphene with AgNPs involves producing the nanoparticles and then adsorbing them onto graphene sheets. sci-hub.se One effective method involves the in-situ reduction of a silver salt in a graphene dispersion. This ensures that the newly formed AgNPs are directly deposited onto the graphene surface, leading to a uniform distribution and preventing aggregation. researchgate.netacs.org Structural analysis has confirmed that this method can produce AgNPs with a mean size of approximately 29.3 nm, which are well-distributed and free of aggregation on the graphene surface. sci-hub.seresearchgate.netacs.org The silver-to-graphene mass ratio (SGMR) is a critical parameter that can be controlled during this process and has a significant impact on the material's sensing properties. sci-hub.seresearchgate.netacs.org
Methane Sensing Applications Utilizing Silver Nanoparticles
Silver nanoparticles have been shown to significantly improve the performance of methane gas sensors, particularly those based on resistivity changes.
Resistivity-based gas sensors operate by measuring the change in electrical resistance of a material upon exposure to a target gas. Graphene decorated with silver nanoparticles (AgNPs/G) has been effectively used as the active material in such sensors for methane detection. sci-hub.seresearchgate.netacs.org The AgNPs/G composite material is deposited as a film on a substrate with electrodes to create the sensor. nust.edu.pk When the sensor is exposed to methane, the gas molecules interact with the AgNPs/G surface, causing a change in its electrical resistance, which is then measured as the sensor's response. sci-hub.seresearchgate.netacs.org These sensors have the advantage of operating at or near room temperature, which reduces power consumption compared to traditional metal-oxide-based sensors that require high operating temperatures. sci-hub.se
The incorporation of silver nanoparticles into sensing materials leads to a notable improvement in their performance for methane detection.
Enhanced Response: The presence of AgNPs on graphene enhances its response to methane. researchgate.netacs.org Studies have shown that increasing the silver-to-graphene mass ratio (SGMR) can enhance the sensor's response, with an optimal SGMR found to be around 12%. sci-hub.seresearchgate.netacs.orgnih.gov
Linearity: For methane concentrations below 2000 ppm, sensors based on AgNPs/G exhibit a linear and rapid increase in their maximal response, even at room temperature. sci-hub.seresearchgate.netacs.orgnih.govmdpi.com This linearity is a crucial characteristic for a practical sensor. researchgate.net
Speed: The incorporation of silver can also improve the response and recovery times of the sensor. researchgate.net For instance, sensors based on AgNPs decorated on lead sulfide (B99878) (PbS) nanocrystals have shown improved speed. researchgate.net Similarly, AgNPs/Graphene sensors have demonstrated shorter response and recovery times compared to other gas sensors operating at room or high temperatures. researchgate.net
Stability and Selectivity: AgNPs/G sensors have been found to be highly stable, selective, reversible, and repeatable for methane sensing. sci-hub.seresearchgate.netacs.org
| Sensor Material | Analyte | Key Findings |
| Graphene decorated with Silver Nanoparticles (AgNPs/G) | Methane | An optimal silver-to-graphene mass ratio of approximately 12% enhances the sensor's response. The sensor shows a linear and rapid response for methane concentrations below 2000 ppm at room temperature. sci-hub.seresearchgate.netacs.orgnih.gov |
| Lead Sulfide (PbS) Nanocrystals with Silver Nanoparticles | Methane | The addition of an optimal amount of AgNPs improves the response, linearity, and speed of the sensor. researchgate.net |
Promotion of Methane Hydrate (B1144303) Formation by Silver Nanoparticles
Methane hydrates are ice-like crystalline solids formed from water and methane under conditions of high pressure and low temperature. They are considered a potential future energy resource. However, the slow formation rate and long induction time (the time taken for hydrate crystals to start forming) are major obstacles to their practical application. austinpublishinggroup.com
Silver nanoparticles have been investigated as kinetic promoters to address these challenges. nih.gov The high thermal conductivity of silver is believed to play a role by improving heat removal from the system during the exothermic hydrate formation process. austinpublishinggroup.com
Research has demonstrated that the presence of silver nanoparticles can significantly reduce the induction time for methane hydrate formation. In one study, at pressures of 4.7 MPa and 5.7 MPa, silver nanoparticles reduced the induction time by 85% and 73.9%, respectively, compared to pure deionized water. pcbiochemres.comresearchgate.net Furthermore, the amount of methane trapped in the hydrate crystals was observed to increase by 33.7% and 7.4% under the same respective pressures. researchgate.net
The promotional effect is attributed to several factors, including enhanced heat transfer due to the high thermal conductivity of AgNPs, a large surface-to-volume ratio providing more nucleation sites, and heterogeneous nucleation induced by the solid particles. researchgate.netaconf.org When combined with reduced graphene oxide (rGO), AgNPs can create a synergistic effect, promoting both mass and heat transfer, and providing ample nucleation sites for hydrate formation. aconf.org
| Pressure | Induction Time Reduction | Gas Consumption Improvement |
| 4.7 MPa | 85% | 33.7% |
| 5.7 MPa | 73.9% | 7.4% |
Reduction of Methane Hydrate Induction Time with Silver Nanoparticles
The formation of methane hydrates, crystalline solids composed of water and methane, is a critical area of study for natural gas storage and transportation. A significant challenge in the industrial application of this technology is the lengthy induction time required for hydrate nucleation. researchgate.net Recent research has demonstrated that silver nanoparticles (AgNPs) can dramatically shorten this period.
Studies have shown that the presence of silver nanoparticles can decrease the induction time of methane hydrate formation by as much as 85% at a pressure of 4.7 MPa and 73.9% at 5.7 MPa. researchgate.netnih.govpcbiochemres.com Further investigations have confirmed these findings, with one study reporting a 98.5% reduction in induction time at 4.8 MPa and 275.15 K in the presence of 25 ppm AgNPs. austinpublishinggroup.com The concentration of the nanoparticles plays a crucial role; as the concentration of silver nanoparticles increases, the induction time for methane hydrate formation generally decreases. austinpublishinggroup.com For instance, at an initial pressure of 5.8 MPa and a temperature of 275.15 K, the induction time was reduced from 290 minutes in pure water to just 2 minutes with a 25 ppm AgNP nanofluid. austinpublishinggroup.com
In addition to reducing the induction time, silver nanoparticles have also been found to increase the amount of methane gas trapped within the hydrate crystals. At pressures of 4.7 MPa and 5.7 MPa, the gas trapped increased by 33.7% and 7.4%, respectively. researchgate.netpcbiochemres.com This enhancement in both the speed of formation and storage capacity highlights the potential of silver nanoparticles in advancing hydrate-based gas storage technologies.
Mechanisms of Hydrate Promotion (e.g., Improved Heat Transfer, Heterogeneous Nucleation Sites)
The promotional effect of silver nanoparticles on methane hydrate formation is attributed to several key mechanisms. A primary factor is the enhanced heat transfer within the nanofluid. researchgate.netmdpi.com The formation of gas hydrates is an exothermic process, and the high thermal conductivity of silver nanoparticles facilitates the rapid dissipation of heat from the forming hydrate crystals. nih.govrsc.org This improved heat management allows for a more stable and faster crystal growth environment. acs.org
Another significant mechanism is the provision of heterogeneous nucleation sites. researchgate.netmdpi.com The solid surfaces of the nanoparticles act as templates for hydrate crystal formation, reducing the energy barrier required for nucleation. sci-hub.se This is particularly effective due to the high surface-area-to-volume ratio of nanoparticles, which provides a greater number of active sites for nucleation to occur. researchgate.netmdpi.com The increased inhomogeneity of the system with the dispersed nanoparticles promotes this heterogeneous nucleation process. mdpi.com
Furthermore, the presence of silver nanoparticles enhances mass transfer. nih.govmdpi.com They can reduce the surface tension of the solution, which in turn accelerates the dissolution of methane gas into the aqueous phase, making it more readily available for incorporation into the hydrate structure. sci-hub.se The combination of improved heat transfer, the availability of numerous nucleation sites, and enhanced mass transfer collectively contributes to the observed acceleration of methane hydrate formation kinetics. researchgate.netnih.gov
Supported Silver Nanocatalysts for Methane Conversion
For instance, Ag/CeO₂ (silver on cerium oxide) composites have shown promise in the methane oxidation reaction. mdpi.com Similarly, silver supported on zinc oxide (Ag/ZnO) has been demonstrated to be active in the photocatalytic oxidation of methane. anu.edu.auoaepublish.com Other supports like tin oxide (SnO₂), titania (TiO₂), and silica (B1680970) (SiO₂) have also been explored, with SnO₂ identified as a particularly effective support for low-temperature methane oxidation. researchgate.net The choice of support can influence the catalyst's activity and stability.
In the context of photocatalysis, silver-decorated zinc oxide nanocatalysts can oxidize methane under simulated sunlight. anu.edu.auacs.org The silver nanoparticles in this system can function as both a co-catalyst and a light-harvesting medium, enhancing the photo-activity through surface plasmon resonance. anu.edu.auresearchgate.net This allows for methane conversion under milder conditions than traditional thermal catalysis. anu.edu.au
Influence of Silver Particle Size and Dispersion on Catalytic Activity
The size and dispersion of silver nanoparticles on the support material are critical factors that significantly influence the catalytic activity in methane conversion. Generally, smaller particle sizes lead to a higher dispersion and a larger active surface area, which often translates to enhanced catalytic performance. researchgate.net
For instance, in the steam reforming of methane, the activity of nanocatalysts is often inversely proportional to particle size. acs.org This is because smaller particles have a higher fraction of highly active sites, such as corners and edges. acs.org In the case of silver-based catalysts for oxidation reactions, a high dispersion of silver nanoparticles over the support is considered beneficial for achieving optimal activity at low temperatures. researchgate.net
Research on Ag-CeO₂ catalysts for methanol (B129727) oxidation, a related C1 molecule, found that the formation of small-sized silver particles (less than 3 nm) contributed to enhanced reactivity. researchgate.net While specific data on the optimal silver particle size for methane oxidation is an area of ongoing research, the general trend in nanocatalysis suggests that controlling particle size and achieving high dispersion are key to developing effective supported silver catalysts. acs.orgmdpi.com The method of catalyst preparation plays a significant role in controlling these properties. researchgate.net
Role of Metal-Support Interactions in Silver Nanocatalysts for Methane Oxidation
The interaction between the silver nanoparticles and the support material, known as the metal-support interaction (MSI), is a crucial factor governing the catalytic performance in methane oxidation. researchgate.netnih.gov This interaction can influence the electronic properties, morphology, and stability of the silver nanoparticles, thereby affecting their catalytic activity. researchgate.net
A strong metal-support interaction can help to stabilize small silver nanoparticles, preventing them from sintering (agglomerating) at high reaction temperatures, which would otherwise lead to a loss of active surface area and catalytic activity. researchgate.net For example, in PdAg/ZrO₂ alloy catalysts used for methane combustion, a beneficial MSI was found to create a more active phase for the oxidation reaction. mdpi.com
The support material itself can actively participate in the catalytic cycle. Supports like ceria (CeO₂) are known for their ability to store and release oxygen, which can be a key step in oxidation reactions. mdpi.com The interface between the silver and the ceria is often the site of enhanced catalytic activity due to a synergistic effect where silver promotes the activation of lattice oxygen from the ceria. mdpi.comcapes.gov.br The transfer of electrons between the silver and the support can also modify the electronic state of the silver, making it more active for the reaction. capes.gov.br The nature and strength of the MSI can be tailored by the choice of support material and the catalyst preparation method. researchgate.netcapes.gov.br
Mechanistic Insights into Silver Mediated Methane Transformations
Reaction Kinetics and Rate-Determining Steps in Silver Catalysis
Understanding the kinetics of silver-catalyzed methane (B114726) transformations is essential for optimizing reaction conditions and catalyst design. The rate-determining step can vary depending on the specific silver catalyst and the reaction conditions.
The kinetic isotope effect (KIE), determined by comparing the reaction rates of methane (CH₄) and its deuterated analogue (CD₄), is a powerful tool for probing the nature of the C-H bond cleavage step. acs.orgresearchgate.net A significant primary KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.
In the context of silver-catalyzed C-H insertion, KIE studies using cyclohexane (B81311) as a substrate have suggested a very early transition state with only modest C-H bond lengthening. researchgate.netacs.org For methane oxidation catalyzed by methane monooxygenase, a very large KIE was observed, providing strong evidence for C-H bond cleavage in the rate-determining step. nih.gov While specific KIE values for silver-catalyzed methane insertion are not extensively reported in the provided context, the principles remain applicable. For the reaction of a rhodium cluster anion with methane, a large KIE of 7.9 was estimated, indicating C-H bond cleavage in the rate-determining step. acs.org The magnitude of the KIE can provide insight into the transition state geometry, with more linear and symmetric C-H-M arrangements generally leading to larger KIEs.
In the oxidative coupling of methane (OCM), a process where silver is often used as a promoter, the reaction orders with respect to methane and oxygen provide valuable information about the reaction mechanism. For La₂O₃-based catalysts, the reaction orders for methane and oxygen were found to be in the range of 0.69–0.75 and 0.12–0.18, respectively. researchgate.net While these values are for a lanthanum-based system, they illustrate the type of kinetic data used to develop rate expressions and mechanistic models. For silver-catalyzed OCM, it has been suggested that the diffusion of dissolved oxygen to the silver surface can be the rate-limiting step. researchgate.net
In the catalytic oxidation of methane to methanol (B129727) over copper-exchanged zeolites, the reaction rate dependencies on the partial pressures of methane, oxygen, and water are used to support the catalytic turnover. acs.org Similar studies on silver-based systems are crucial for a complete kinetic understanding.
Influence of Catalyst Electronic and Surface Properties on Methane Reactivity
The electronic and surface properties of the silver catalyst play a pivotal role in its reactivity towards methane. The choice of ligands supporting the silver center, the morphology of the catalyst, and the presence of promoters can all significantly influence the catalytic performance.
The electronic properties of the silver catalyst can be tuned by the ligands. For example, the use of fluorinated trispyrazolylborate ligands on silver has been shown to lead to a barrierless potential energy path for methane C-H bond activation. nih.gov Similarly, the addition of silver to a Ni/ZrO₂ catalyst for oxy-steam reforming of methane was found to modify the electronic properties of the nickel active sites. mdpi.com
Oxygen Adsorption Properties on Small vs. Large Silver Crystallites
The interaction between oxygen and silver, a critical step in silver-mediated methane transformations, is profoundly influenced by the size of the silver crystallites. Research distinguishes between the behavior of small silver clusters (typically sub-nanometer) and larger silver nanoparticles or bulk crystals.
On small silver clusters , quantum size effects play a dominant role. The adsorption and subsequent activation of oxygen molecules are strongly dependent on the electronic shell effects and electron pairing within the cluster. fung-group.org This leads to a pronounced size-dependent reactivity, where the addition or removal of a single atom can dramatically alter the cluster's interaction with oxygen. For instance, studies on small, gas-phase silver clusters have shown that the binding energies of molecular oxygen exhibit a significant odd-even alternation with the number of silver atoms; clusters with an unpaired electron tend to interact more strongly with O₂. aip.org For very small clusters (Agn, n ≤ 5), molecular adsorption of oxygen is generally favored, while dissociative adsorption becomes preferable for larger clusters (n > 5). aip.org The global electron configurations of both the silver cluster and the oxygen adsorbate are the primary determinants of stability, outweighing geometric and site-specific effects. fung-group.org These quantum effects, however, tend to diminish as the number of free electrons in the cluster complex exceeds approximately 40. fung-group.org
In contrast, on large silver crystallites and nanoparticles , the size dependence of oxygen adsorption becomes smoother, and general trends related to surface structure and charge transfer govern reactivity. fung-group.org As the particle size increases, the dissociation of O₂ becomes more facile due to the presence of a higher number of undercoordinated metal sites, such as those found at edges and corners. mdpi.com Larger silver particles are often polycrystalline, featuring a greater density of defects and grain boundaries which serve as active sites for oxygen adsorption. doi.org Studies have shown that the probability of O₂ adsorption generally increases with the size of silver nanoparticles (AgNPs). doi.org While the (111) facet is the most stable and common surface on silver crystals, it is relatively inert toward oxygen adsorption compared to more open facets like (110) or defective sites. doi.orgmdpi.com Therefore, larger, multifaceted, and defect-rich crystallites provide more favorable sites for the dissociative chemisorption of oxygen, which is a key precursor for methane activation.
The following table summarizes the key differences in oxygen adsorption properties between small and large silver crystallites.
| Feature | Small Silver Crystallites (< 2 nm) | Large Silver Crystallites (> 5 nm) |
| Dominant Effect | Quantum size effects, electronic shell structure fung-group.org | Surface structure, coordination of surface atoms mdpi.com |
| Size Dependence | Strong, non-monotonic variation with size fung-group.orgaip.org | Smoother, more gradual dependence on size fung-group.org |
| O₂ Adsorption Mode | Molecular adsorption often favored aip.org | Dissociative adsorption becomes more facile mdpi.com |
| Key Determinants | Global electron configuration of the cluster-adsorbate complex fung-group.org | Presence of low-coordination sites (edges, defects) mdpi.comdoi.org |
| Reactivity | Highly variable with the number of atoms aip.org | Generally increases with particle size and defect density doi.org |
This table is generated based on data from the referenced articles.
Role of Grain Boundaries and Surface Defects in Catalytic Activity
Grain boundaries and surface defects on silver catalysts are not mere imperfections but crucial features that significantly enhance catalytic activity in methane transformations. mdpi.comdoi.org These sites, characterized by a high density of undercoordinated and strained atoms, serve as highly active centers for the adsorption and activation of reactants. mdpi.comnsf.gov
Research has demonstrated a clear correlation between the density of these defects and the catalytic performance of silver. For example, in the deep oxidation of methane, large, polycrystalline silver particles with a high concentration of grain boundaries and other defects exhibit significantly higher activity than smaller, monocrystalline particles. doi.org These large particles, favored at higher silver loadings on supports like zirconia, provide a greater number of active sites for the complete oxidation of methane. doi.org The enhanced activity at these defective sites is attributed to several factors, including altered electronic properties and favorable local geometries that lower the activation barriers for key reaction steps like C-H bond cleavage and oxygen dissociation. nsf.govresearchgate.net
The importance of defects is not limited to grain boundaries. Stacking faults, another type of planar defect, have also been shown to transform relatively inert silver into a highly active catalyst. nsf.gov The tensile strain and low coordination numbers associated with these faults can optimize the adsorption energies of reaction intermediates, thereby boosting catalytic rates. nsf.govresearchgate.net Similarly, the formation of holes and other surface restructuring phenomena, which can occur during reaction conditions, create highly defective surface sites that enhance oxygen adsorption capacity. core.ac.uk This increased capacity for oxygen adsorption at defect sites is critical for methane oxidation pathways.
The following table highlights the characteristics and catalytic role of grain boundaries and surface defects in silver-mediated catalysis.
| Defect Type | Description | Impact on Catalytic Activity |
| Grain Boundaries | Interfaces between different crystal domains in a polycrystalline material. mdpi.comdoi.org | Increase the number of active catalytic centers, enhance methane oxidation activity. mdpi.comdoi.org |
| Surface Defects (e.g., steps, kinks) | Low-coordination sites on the crystal surface. nsf.gov | Act as preferential sites for oxygen adsorption and dissociation, lowering activation barriers. nsf.govcore.ac.uk |
| Stacking Faults | Interruptions in the normal stacking sequence of crystal planes. nsf.gov | Induce tensile strain and low coordination, transforming inert silver into a highly active catalyst. nsf.govresearchgate.net |
| Vacancies/Holes | Missing atoms from the crystal lattice. core.ac.uk | Can increase surface defect concentration and enhance oxygen adsorption capacity. core.ac.uk |
This table is generated based on data from the referenced articles.
Electronic Band Contraction and Methane Chemisorption on Silver Alloys
While pure metallic silver interacts weakly with methane, its electronic properties can be strategically modified through alloying to induce methane chemisorption and facilitate its activation at lower temperatures. fung-group.orgrsc.org A key mechanism enabling this is the phenomenon of electronic band contraction. fung-group.orgosti.gov
When a catalytically active transition metal (solute) is dispersed as single atoms or small clusters within a more inert host metal like silver (solvent), the electronic d-bands of the solute metal undergo a significant change. rsc.org The d-orbitals, which are typically spread out in a broad energy band in the pure transition metal, become more contracted and localized, resembling the electronic states of a free atom. fung-group.orgrsc.org This "d-band contraction" or localization is crucial for enhancing the interaction with methane. fung-group.org The broad electronic bands of pure metals interact only weakly with the molecular orbitals of methane. rsc.orgosti.gov In contrast, the narrowed and localized d-bands of the solute metal in an alloy can interact more effectively with methane's σ-orbitals, leading to the formation of a chemisorbed methane σ-complex. fung-group.orgrsc.org
The position of the d-band center relative to the Fermi level is a critical descriptor for predicting this enhanced reactivity. fung-group.orgcatalysis.blog Alloying can shift the d-band center of the active metal, and a lower d-band center is generally correlated with weaker methane adsorption. fung-group.org By selecting appropriate solute metals, such as early transition metals (e.g., Zr, Ta), and alloying them with silver, it is possible to engineer an electronic structure that is favorable for methane chemisorption, with adsorption energies comparable to those on some metal oxides. fung-group.orgosti.gov This strong chemisorption, in turn, leads to a lengthening of the C-H bond and a reduction in the activation barrier for its cleavage, paving the way for low-temperature methane conversion. fung-group.orgrsc.org
The table below outlines the principles and consequences of electronic band contraction in silver alloys for methane activation.
| Concept | Description | Consequence for Methane Chemisorption |
| Alloying | Dispersing a transition metal (solute) in a silver (solvent) host. fung-group.orgrsc.org | Modifies the electronic structure of the active solute metal. rsc.org |
| Electronic Band Contraction | Narrowing and localization of the solute metal's d-band upon alloying. fung-group.orgrsc.org | Creates more "atom-like" d-states that can interact more strongly with methane's orbitals. fung-group.org |
| Methane σ-Complex | Formation of a bond between the localized d-orbitals of the alloy and the C-H σ-orbital of methane. rsc.orgosti.gov | Leads to stable chemisorption of methane on the alloy surface, which is elusive on pure silver. fung-group.orgrsc.org |
| d-band Center | An electronic descriptor used to predict adsorption properties of transition metals. fung-group.orgcatalysis.blog | The position of the d-band center correlates with the strength of methane adsorption. fung-group.org |
| C-H Bond Activation | The subsequent cleavage of a C-H bond in the chemisorbed methane molecule. fung-group.orgrsc.org | The activation barrier for C-H cleavage is reduced, enabling low-temperature conversion. fung-group.orgrsc.org |
This table is generated based on data from the referenced articles.
Advanced Spectroscopic and Analytical Characterization in Methane Silver Research
X-ray Diffraction (XRD) and Electron Microscopy (STEM-EDX, HR-TEM) for Structural Elucidation
X-ray Diffraction (XRD) and advanced electron microscopy techniques, including Scanning Transmission Electron Microscopy with Energy Dispersive X-ray spectroscopy (STEM-EDX) and High-Resolution Transmission Electron Microscopy (HR-TEM), are indispensable tools for characterizing the structural properties of silver-based catalysts used in methane (B114726) reactions.
X-ray Diffraction (XRD) is primarily used to identify the crystalline phases of silver within a catalyst. For instance, in zirconia-supported silver catalysts for methane oxidation, XRD analysis helps determine the state of silver. At low silver content, silver particles may be too small or too dispersed to be detected by XRD. doi.org However, as the loading increases, distinct reflections corresponding to metallic silver can be observed. doi.org In studies of silver(I) nitrate (B79036) complexes with bisphosphinomethanes, single-crystal XRD has been crucial in revealing the detailed molecular structures, including the eight-member cyclic [AgPCP]2 core and the intramolecular silver-silver interactions. mdpi.comrsc.org
High-Resolution Transmission Electron Microscopy (HR-TEM) provides direct visualization of the catalyst's microstructure, including the size, morphology, and distribution of silver nanoparticles. doi.orgx-mol.net In zirconia-supported silver catalysts, HR-TEM has shown that the turnover frequency for methane oxidation increases as the silver particle size increases from approximately 5 to 10 nm. doi.org For Ag/ZnO catalysts, TEM confirms the uniform dispersion of metallic silver nanoparticles on the zinc oxide surface. x-mol.net Similarly, in Ag/In2O3/TiO2 heterojunctions for photocatalytic CO2 conversion to methane, TEM images show a good dispersion of In2O3, with EDX analysis confirming the composition of the darker contrast particles. mdpi.com
Scanning Transmission Electron Microscopy with Energy Dispersive X-ray spectroscopy (STEM-EDX) combines imaging with elemental analysis, allowing for the mapping of elemental distributions within the catalyst. doi.org In Ag/ZrO2 catalysts, STEM-EDX has been used to show a uniform distribution of silver at low loadings, while at higher loadings, silver-rich and zirconium-rich areas become apparent. doi.org For (Ag)Pd-Fe3O4 nanocomposites used in methane partial oxidation, STEM-EDX confirmed the coexistence of silver and palladium in alloyed nanoparticles. mdpi.com This technique is also vital in studying more complex systems, such as exsolved iridium nanocatalysts, where STEM-EDX can detect the reincorporation of iridium into the host lattice after oxidation cycles. nih.gov
The following table summarizes the key findings from these structural characterization techniques in methane-silver research:
| Technique | Sample System | Key Findings |
| XRD | Ag/ZrO2 | At low Ag loading, no distinct Ag peaks are observed, suggesting high dispersion or small particle size. doi.org |
| Dinuclear Silver(I) Nitrate Complexes | Revealed the chair form of the eight-member cyclic [AgPCP]2 core and Ag-Ag bond distances. mdpi.com | |
| HR-TEM | Ag/ZrO2 | Methane oxidation activity increases with Ag particle size from ~5 nm to ~10 nm. doi.org |
| Ag/ZSM-5 | At high Ag loading, agglomeration of Ag into larger nanoparticles on the zeolite surface was observed. doi.org | |
| Ag/Pd-Fe3O4 | Showed Fe3O4 nanospheres with smaller, brighter metal particles of AgPd alloy on the surface. mdpi.com | |
| STEM-EDX | Ag/ZrO2 | Confirmed uniform Ag distribution at low loading and the formation of Ag-rich areas at higher loading. doi.org |
| (Ag)Pd-Fe3O4 | Confirmed the coexistence of Ag and Pd with an average Ag:Pd stoichiometry of 0.2:0.8. mdpi.com | |
| Exsolved Ir Nanocatalysts | Detected the reincorporation of Ir into the host lattice after temperature-programmed oxidation. nih.gov |
Vibrational Spectroscopy (IRMPD, FTIR) for Methane Coordination and Molecular Interactions
Vibrational spectroscopy techniques, such as Infrared Multiple Photon Dissociation (IRMPD) and Fourier Transform Infrared (FTIR) spectroscopy, are powerful probes of the coordination environment and molecular interactions between methane and silver species.
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a gas-phase technique that provides structural information on mass-selected ions. mdpi.com By irradiating ions with a tunable infrared laser, a vibrational spectrum is obtained by monitoring the fragmentation of the ions as a function of laser frequency. mdpi.com This method is particularly useful for studying the interaction of methane with isolated metal ions and clusters. researchgate.net For instance, IRMPD studies on complexes of metal ions with methane have revealed how the C-H stretching frequencies of methane are perturbed upon coordination to the metal center, providing insights into the degree of methane activation. researchgate.netresearchgate.net The red-shift in the C-H stretching vibrations is indicative of a weakening of the C-H bonds, which is a prerequisite for methane activation.
Fourier Transform Infrared (FTIR) spectroscopy is widely used to study the adsorption of molecules on catalyst surfaces. In the context of methane-silver research, in-situ FTIR can identify adsorbed species and reaction intermediates under reaction conditions. For example, in the steam reforming of methane over silver-modified nickel/alumina catalysts, FTIR of adsorbed carbon monoxide (CO) was used to probe the surface properties of the catalysts. capes.gov.br The addition of silver was found to suppress the low-frequency CO adsorption bands, indicating a modification of the nickel surface sites. capes.gov.br In studies of methane reactions on metal oxides, in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been employed to investigate the reaction mechanism by identifying surface intermediates. tandfonline.com
The data below illustrates the application of vibrational spectroscopy in methane-silver research:
| Technique | System | Observed Vibrational Bands/Shifts | Interpretation |
| IRMPD | Metal ion-methane complexes | Red-shift in C-H stretching frequencies. researchgate.net | Weakening of C-H bonds upon coordination to the metal ion, indicating methane activation. |
| FTIR | CO adsorption on Ag-Ni/Al2O3 | Suppression of low-frequency CO bands (1946 cm⁻¹ and 1902 cm⁻¹). capes.gov.br | Modification of Ni surface sites by Ag, affecting CO adsorption and potentially the reaction mechanism. |
| FTIR | Methane on metal oxides | Identification of formate (B1220265) and carbonate species. tandfonline.com | Elucidation of reaction pathways for methane oxidation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organometallic Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of organometallic complexes in solution. In the context of methane-silver research, ¹H, ¹³C, and ³¹P NMR are particularly valuable for characterizing silver complexes with organic ligands.
For silver(I) complexes with bis(diphenylphosphino)methane (B1329430) (dppm) and perfluorinated carboxylates, detailed ¹H, ¹³C, ¹⁹F, and ³¹P NMR studies have been conducted to determine their solution structures. rsc.orgrsc.org The analysis of chemical shifts and spin-spin coupling constants, such as ¹J(¹⁰⁷,¹⁰⁹Ag–³¹P), provides crucial information about the coordination environment of the silver atoms and the bridging nature of the ligands. rsc.org For example, variable-temperature ³¹P NMR spectra have been used to study the dynamic behavior of these complexes in solution. rsc.org
In the characterization of dinuclear silver(I) nitrate complexes with bridging bisphosphinomethanes, ¹H and ³¹P{¹H} NMR were used to confirm the formation of the desired products. mdpi.com Similarly, for silver(I) complexes with N-heterocyclic carbene (NHC) ligands, ¹H and ¹³C NMR are essential for confirming the formation of the metal-NHC bond. researchgate.net The disappearance of the acidic proton signal of the imidazolium (B1220033) salt and the appearance of the carbene carbon resonance in the ¹³C NMR spectrum are key indicators of complex formation. researchgate.net A specialized triple resonance NMR experiment, H(C)Ag, has been developed for the indirect detection of ¹⁰⁹Ag resonances in labile silver-carbene complexes, which can be challenging to observe directly. nih.gov
The following table presents representative NMR data for silver-organometallic complexes relevant to methane chemistry:
| Nucleus | Complex Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Significance |
| ³¹P | [Ag₂(RCOO)₂(dppm)] | Varies with temperature | ¹J(¹⁰⁹Ag–³¹P), ¹J(¹⁰⁷Ag–³¹P) | Provides information on the Ag-P bonding and the structure of the complex in solution. rsc.org |
| ¹³C | Silver(I)-NHC Complexes | 188.4-190.14 | ¹J(¹⁰⁹Ag–¹³C), ¹J(¹⁰⁷Ag–¹³C) ≈ 200 | Confirms the formation of the Ag-C bond and characterizes the electronic environment of the carbene carbon. researchgate.net |
| ¹H | [Ag(dcypm)]₂(NO₃)₂ | 1.19–2.13 (m) | - | Characterizes the cyclohexyl and methylene (B1212753) protons of the bis(dicyclohexylphosphino)methane (B161899) ligand. mdpi.com |
UV-Vis Spectroscopy for Silver Nanoparticle Characterization and Catalyst State Monitoring
UV-Vis spectroscopy is a valuable technique for characterizing the optical properties of silver nanoparticles and for monitoring the state of silver in catalysts. The technique is based on the absorption of ultraviolet and visible light by the material, which can provide information about the electronic structure and the presence of specific species.
A key feature in the UV-Vis spectra of materials containing silver nanoparticles is the surface plasmon resonance (SPR) band. nih.gov The position and shape of this band are sensitive to the size, shape, and surrounding environment of the nanoparticles. For silver-decorated zinc oxide nanocatalysts used in the photocatalytic oxidation of methane, the UV-Vis diffuse reflectance spectrum shows a broad absorption in the visible region, peaking around 470 nm, which is attributed to the SPR of the metallic silver nanoparticles. nih.gov This SPR is shown to enhance the photo-activity of the catalyst under simulated sunlight. nih.govacs.org
In studies of zirconia-supported silver catalysts, UV-Vis spectroscopy has been used to identify different silver species. For example, in Ag-exchanged ZSM-5 zeolites, an absorption band at 220 nm is assigned to isolated Ag⁺ ions, which are found to have low activity for methane oxidation. doi.org In contrast, the presence of small metallic Ag particles is associated with higher catalytic activity. doi.org In-situ UV-Vis spectroscopy can be used to monitor the state of the catalyst under reaction conditions. For example, it has been used to confirm that the active phase for methane oxidation on Ag/ZrO₂ catalysts is an oxygen-covered metallic silver surface. doi.org
The table below summarizes the UV-Vis spectroscopic findings for different methane-silver systems:
| System | Wavelength (nm) | Assignment | Significance |
| Ag-decorated ZnO | ~470 | Surface Plasmon Resonance (SPR) of Ag nanoparticles nih.gov | Enhances photocatalytic activity for methane oxidation under visible light. nih.gov |
| Ag-exchanged ZSM-5 | 220 | Isolated Ag⁺ ions doi.org | These species exhibit low activity for methane oxidation. doi.org |
| Ag/ZrO₂ | - | Monitored under reaction conditions | Confirmed that the active phase is an oxygen-covered metallic Ag surface. doi.org |
| Ag/In₂O₃/TiO₂ | Visible range | Surface plasmon resonance of silver particles | Increased absorption in the visible range, enhancing photocatalytic activity. mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the elements on the surface of a material. researchgate.net This makes it an extremely valuable tool for studying catalysts, where the surface properties are paramount to their activity and selectivity.
In the study of zirconia-supported silver catalysts for methane oxidation, XPS was used to examine the oxidation state of silver. doi.org The results, in conjunction with UV-Vis data, confirmed that the active phase under reaction conditions is an oxygen-covered metallic silver surface. doi.org For silver-decorated zinc titanate catalysts used in the photocatalytic oxidation of methane to methanol (B129727), XPS characterization demonstrated that silver species are uniformly dispersed on the surface in the form of metallic silver nanoparticles. x-mol.net
XPS is also crucial for understanding the interaction between different components in a catalyst. For instance, in silver-modified Ni/Al₂O₃ catalysts for the steam reforming of methane, XPS provides information on the surface composition and the electronic state of nickel and silver. capes.gov.brresearchgate.net In a study of silver-alumina catalysts for the selective catalytic reduction of NOx with methane, XPS was part of a suite of techniques used to characterize the [Ag-O-Al] species, which were found to be important for the reaction. epa.gov Furthermore, near-ambient pressure XPS (AP-XPS) allows for the investigation of catalyst surfaces under more realistic reaction conditions, providing insights into the formation of reaction intermediates and catalyst deactivation mechanisms. rsc.org
The following table highlights key findings from XPS analysis in methane-silver research:
| Catalyst System | Element Analyzed | Key Finding | Implication |
| Ag/ZrO₂ | Ag, O | The active catalyst surface is partially oxidized silver. doi.org | The reaction likely proceeds via a redox mechanism involving surface oxygen species. |
| Ag/ZnTiO | Ag | Silver is present as metallic nanoparticles on the surface. x-mol.net | Metallic silver acts as a co-catalyst, enhancing light absorption and charge separation. |
| Ag-Ni/Al₂O₃ | Ni, Ag | Provides information on the surface elemental composition and oxidation states. capes.gov.brresearchgate.net | Helps to understand how silver modifies the surface properties of the nickel catalyst. |
| Ag/Al₂O₃ | Ag, Al, O | Characterized the [Ag-O-Al] species. epa.gov | These species are important for the selective catalytic reduction of NOx with methane. |
| Ag foil + ZnO | C, O | AP-XPS revealed the accumulation of carbon deposits on the catalyst surface at 200 °C. rsc.org | Provides insight into catalyst deactivation mechanisms. |
Future Perspectives and Emerging Avenues in Methane Silver Chemistry
Development of Next-Generation Silver-Based Catalysts (e.g., Single-Atom Catalysts, MORALs)
The design of the catalyst's active site at the atomic level is paramount for enhancing performance in methane (B114726) activation. Traditional catalysts based on silver nanoparticles often suffer from heterogeneous active sites and deactivation via sintering. The future lies in precisely engineered materials that maximize the efficiency of every silver atom.
Single-Atom Catalysts (SACs): SACs represent the ultimate limit in catalyst downsizing, where individual silver atoms are isolated and stabilized on a support material (e.g., zeolites, metal oxides, or carbon nitrides). This configuration offers several key advantages:
Maximum Atomic Efficiency: Every silver atom is theoretically available as a potential active site, drastically reducing the required metal loading and cost.
Unique Electronic Properties: The strong interaction between the isolated silver atom and the support material modifies its electronic structure, creating unique active sites that are not present in nanoparticles. These sites can facilitate the C-H bond activation of methane at lower energy barriers.
High Selectivity: The uniform and well-defined nature of the active sites in SACs can suppress unwanted side reactions, such as the complete oxidation of methane to carbon dioxide, thereby enhancing selectivity towards desired products like methanol (B129727) or formaldehyde (B43269) .
Metal-Organic Frameworks with Atomically Defined Ligand-Supported Metal Centers (MORALs): MORALs are a class of crystalline porous materials that offer unparalleled precision in catalyst design. In these structures, silver ions are integrated into the framework as well-defined, isolated active centers, supported by organic ligands.
Site Isolation and Stability: The rigid framework structure prevents the silver centers from migrating and agglomerating, even under reaction conditions, leading to exceptional catalyst stability.
Tunable Environment: The chemical nature of the organic linkers and the geometry of the framework can be systematically modified. This allows for the fine-tuning of the electronic and steric environment around the silver active site to optimize its interaction with methane molecules. Research has explored how different coordination environments for Ag(I) or Ag(II) within these frameworks can influence the pathway of methane functionalization .
The table below compares the key characteristics of conventional silver catalysts with these next-generation systems.
| Catalyst Type | Silver Dispersion | Active Site Uniformity | Sintering Resistance | Potential for Methane Selectivity |
|---|---|---|---|---|
| Conventional Nanoparticles | Variable (low to moderate) | Low (multiple site types) | Low | Moderate |
| Single-Atom Catalysts (SACs) | Atomic (maximum) | High (well-defined sites) | High | High to Very High |
| MORALs | Atomic (framework-integrated) | Very High (crystalline precision) | Very High | High to Very High |
Strategies for Enhanced Selectivity and Yield in Methane Functionalization Under Mild Conditions
A central goal in methane chemistry is to perform selective transformations at or near ambient temperature and pressure, which minimizes energy input and prevents over-oxidation. Silver-based catalysts are at the core of several innovative strategies to achieve this.
Photocatalytic Conversion: This approach utilizes light energy to drive the reaction. A typical system consists of silver species (e.g., Ag+ ions or Ag clusters) supported on a semiconductor material (like TiO₂ or g-C₃N₄). Upon light irradiation, the semiconductor generates electron-hole pairs. The holes can oxidize Ag(I) to highly reactive Ag(II) or Ag(III) species, which are potent enough to abstract a hydrogen atom from methane, initiating its conversion . This process can be tuned by controlling the light wavelength and intensity, allowing for the selective formation of products like methanol or formaldehyde while operating at low temperatures .
Electrocatalytic Systems: Electrocatalysis offers a high degree of control over the reaction by using an applied electrical potential to drive methane oxidation. In this setup, a silver-based material serves as the anode. Methane is oxidized at the anode surface, and the reaction rate and product distribution can be precisely managed by adjusting the applied voltage. This method avoids the need for high temperatures and gaseous oxidants, potentially allowing for high Faradaic efficiency towards a single product. Research focuses on designing durable silver electrodes that can activate methane efficiently without significant degradation .
Plasma-Assisted Catalysis: This hybrid technique combines non-thermal plasma with a silver catalyst. The plasma generates highly reactive species (radicals, ions, excited molecules) from methane and an oxidant at low bulk gas temperatures. These activated species then interact with the surface of the silver catalyst, which can steer the reaction towards specific products and lower the activation barriers for desired pathways, enhancing both conversion and selectivity .
The table below summarizes the conditions and typical performance metrics for these emerging strategies.
| Strategy | Typical Temperature | Primary Energy Input | Key Advantage | Reported Selectivity Target |
|---|---|---|---|---|
| Photocatalysis | 25-100 °C | Light (UV/Visible) | Avoids thermal over-oxidation | Methanol, Formaldehyde |
| Electrocatalysis | 25-80 °C | Electrical Potential | High process control | Methanol, Acetic Acid |
| Plasma-Assisted Catalysis | < 200 °C (gas temp) | Electrical Discharge | High reactivity at low temp | Methanol, Higher Hydrocarbons |
Integration of Advanced Computational and Experimental Approaches for Rational Catalyst Design
The traditional trial-and-error approach to catalyst development is being replaced by a more knowledge-driven, rational design cycle. This modern paradigm relies on the powerful synergy between computational modeling and advanced experimental characterization.
Computational Modeling: Techniques like Density Functional Theory (DFT) are indispensable tools for probing the methane-silver interaction at the atomic scale. Researchers use DFT to:
Model the structure of silver active sites on various supports.
Calculate the energy barrier for the crucial first step: the cleavage of methane's strong C-H bond by a silver species.
Map out entire reaction energy profiles to predict the most likely reaction pathways and product distributions.
Screen potential catalyst materials computationally before they are synthesized in the lab, saving significant time and resources .
Advanced Experimental Characterization: To validate and refine computational models, sophisticated in situ and operando techniques are employed. These methods analyze the catalyst under actual reaction conditions, providing dynamic information rather than a static picture.
In situ X-ray Absorption Spectroscopy (XAS): This technique can determine the oxidation state and local coordination environment of silver atoms as they interact with methane and oxidants during the catalytic cycle.
Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS allows for the direct observation of molecular species adsorbed on the catalyst surface, helping to identify key reaction intermediates and understand the mechanism of methane activation and conversion.
This iterative loop—where computational predictions guide experiments, and experimental results provide feedback to refine the theoretical models—accelerates the discovery of superior silver-based catalysts for methane functionalization .
| Technique | Category | Information Provided for Methane-Silver Systems |
|---|---|---|
| Density Functional Theory (DFT) | Computational | C-H activation energy barriers, reaction pathways, active site geometry |
| Molecular Dynamics (MD) | Computational | Dynamic behavior of methane at the catalyst interface, diffusion |
| X-ray Absorption Spectroscopy (XAS) | Experimental (Operando) | Real-time silver oxidation state, coordination number during reaction |
| DRIFTS | Experimental (Operando) | Identification of surface intermediates (e.g., methoxy, formate) |
| Transmission Electron Microscopy (TEM) | Experimental (Ex situ/In situ) | Visualization of Ag particle size, dispersion, and morphology |
Addressing Challenges in Methane Conversion for Sustainable Chemical Production
Despite promising advances, several significant hurdles must be overcome to realize the industrial-scale application of silver-catalyzed methane conversion for a sustainable chemical economy.
Catalyst Durability and Deactivation: Silver catalysts, particularly those based on nanoparticles, are susceptible to deactivation over time. The primary mechanism is thermal sintering, where small particles agglomerate into larger, less active ones, reducing the available surface area. Another challenge is coking, where carbonaceous deposits form on the active sites, blocking access for methane molecules. Developing sinter-resistant catalysts, such as the SACs and MORALs discussed previously, is a critical research direction.
Product Separation and Selectivity Control: The desired products of partial oxidation (e.g., methanol, formaldehyde) are typically more reactive than methane itself. This makes them prone to further oxidation to less valuable carbon monoxide and carbon dioxide, lowering selectivity. The resulting product stream is a mixture that requires sophisticated and costly separation technologies to isolate the desired chemical in high purity.
Choice and Use of Oxidants: While molecular oxygen (O₂) is the ideal oxidant from an economic and environmental standpoint, its use often leads to complete combustion. Many successful lab-scale demonstrations rely on stronger, more expensive "soft" oxidants like nitrous oxide (N₂O) or hydrogen peroxide (H₂O₂), which are not viable for large-scale industrial production. A major goal is to design silver-based catalytic systems that can activate O₂ selectively under mild conditions, or to integrate methane conversion with other sustainable processes, such as using water as an oxidant in electrocatalytic systems.
Addressing these challenges through continued fundamental research and process engineering is essential for leveraging methane as a sustainable feedstock for the chemical industry, transforming a potent greenhouse gas into a valuable resource.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
